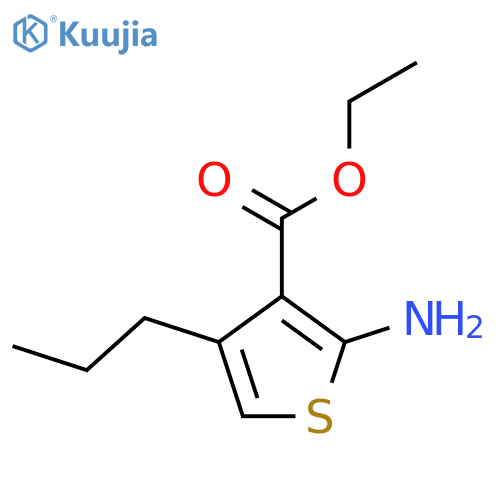Cas no 952959-55-6 (Ethyl 2-Amino-4-propylthiophene-3-carboxylate)

952959-55-6 structure
商品名:Ethyl 2-Amino-4-propylthiophene-3-carboxylate
Ethyl 2-Amino-4-propylthiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4-propyl-thiophene-3-carboxylic acid ethyl ester
- BBL021892
- AB01333657-02
- STK894609
- AKOS005143698
- NCGC00340535-01
- ethyl 2-amino-4-propyl-3-thiophenecarboxylate
- ethyl 2-amino-4-propylthiophene-3-carboxylate
- 952959-55-6
- Ethyl 2-Amino-4-propylthiophene-3-carboxylate
-
- インチ: InChI=1S/C10H15NO2S/c1-3-5-7-6-14-9(11)8(7)10(12)13-4-2/h6H,3-5,11H2,1-2H3
- InChIKey: RADWAKUXJICUBH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 213.08234989Da
- どういたいしつりょう: 213.08234989Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 80.6Ų
Ethyl 2-Amino-4-propylthiophene-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E940565-100mg |
Ethyl 2-Amino-4-propylthiophene-3-carboxylate |
952959-55-6 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E940565-500mg |
Ethyl 2-Amino-4-propylthiophene-3-carboxylate |
952959-55-6 | 500mg |
$ 320.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657910-1g |
Ethyl 2-amino-4-propylthiophene-3-carboxylate |
952959-55-6 | 98% | 1g |
¥2906.00 | 2024-04-24 | |
| TRC | E940565-50mg |
Ethyl 2-Amino-4-propylthiophene-3-carboxylate |
952959-55-6 | 50mg |
$ 50.00 | 2022-06-05 |
Ethyl 2-Amino-4-propylthiophene-3-carboxylate 関連文献
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
952959-55-6 (Ethyl 2-Amino-4-propylthiophene-3-carboxylate) 関連製品
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
